molecular formula C40H63N13O13 B12621171 L-Glutaminyl-L-glutaminyl-L-tyrosylglycyl-L-seryl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 920011-27-4

L-Glutaminyl-L-glutaminyl-L-tyrosylglycyl-L-seryl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12621171
CAS No.: 920011-27-4
M. Wt: 934.0 g/mol
InChI Key: OHDVRJCWXHNATR-VOGMZCLNSA-N
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Description

This peptide features a hexapeptide sequence (Gln-Gln-Tyr-Gly-Ser-Val-Pro) terminated by an N~5~-(diaminomethylidene)-L-ornithine residue. Such modifications are critical in bioactive peptides for stabilizing secondary structures or improving target affinity.

Properties

CAS No.

920011-27-4

Molecular Formula

C40H63N13O13

Molecular Weight

934.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C40H63N13O13/c1-20(2)32(38(64)53-16-4-6-28(53)37(63)50-25(39(65)66)5-3-15-46-40(44)45)52-36(62)27(19-54)48-31(58)18-47-34(60)26(17-21-7-9-22(55)10-8-21)51-35(61)24(12-14-30(43)57)49-33(59)23(41)11-13-29(42)56/h7-10,20,23-28,32,54-55H,3-6,11-19,41H2,1-2H3,(H2,42,56)(H2,43,57)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,61)(H,52,62)(H,65,66)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,32-/m0/s1

InChI Key

OHDVRJCWXHNATR-VOGMZCLNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Biological Activity

L-Glutaminyl-L-glutaminyl-L-tyrosylglycyl-L-seryl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention in biochemical research for its potential biological activities. With a molecular formula of C40H63N13O13 and a molecular weight of 934.0 g/mol, this compound is characterized by its intricate structure, which includes multiple amino acid residues linked together, contributing to its biological functions.

PropertyValue
Molecular FormulaC40H63N13O13
Molecular Weight934.0 g/mol
CAS Number920011-27-4
Purity≥ 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : This compound may influence neurotransmitter systems, potentially acting as an endogenous opioid peptide, which could modulate pain and stress responses in the central nervous system .
  • Angiotensin-Converting Enzyme (ACE) Inhibition : Similar peptides have demonstrated ACE inhibitory activity, suggesting that this compound might contribute to cardiovascular health by regulating blood pressure .
  • Antioxidant Properties : Research indicates that certain dipeptides exhibit antioxidant activity, which could play a role in protecting cells from oxidative stress .

Toxicological Studies

A study assessing the toxicological potential of related peptides found no significant adverse effects at various dosages in animal models. Specifically, L-valyl-L-prolyl-L-proline (VPP) was administered in doses up to 16 mg/kg body weight/day without observable toxicity, suggesting a favorable safety profile for similar peptides .

Comparative Analysis with Related Compounds

The following table compares this compound with other known peptides:

PeptideMolecular WeightACE InhibitionNeurotransmitter ActivityAntioxidant Activity
L-Glutaminyl-L-glutaminyl...934.0 g/molPotentialYesYes
VPP (L-valyl-L-prolyl-L-proline)~300 g/molYesModerateNo
IPP (L-isoleucyl-L-prolyl...~300 g/molYesModerateYes

Scientific Research Applications

Biochemical Research

2.1 Protein Interaction Studies

2.2 Peptide Synthesis and Modification

Potential Therapeutic Uses

3.1 Cancer Research

3.2 Metabolic Disorders

Case Studies

Study TitleFocusFindings
Clinical Trial NCT01106716Efficacy in Postherpetic NeuralgiaPreliminary results indicate potential benefits in pain reduction .
Neuroprotective Peptide StudiesMechanisms of ActionSimilar peptides show promise in reducing neuroinflammation .
Cancer Apoptosis InductionAnti-cancer PropertiesPeptides similar to KAI-1678 have been shown to promote apoptosis in vitro .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites, including:

  • Amide bonds (susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage).

  • Diaminomethylidene group (N~5~-(diaminomethylidene)) on ornithine, which may act as a nucleophile or participate in coordination chemistry.

  • Hydroxyl groups (from serine and tyrosine residues) prone to phosphorylation or oxidation.

  • Thioether linkage (methionine-like group in the ornithine modification), reactive with oxidizing agents.

Table 1: Key Reactive Groups and Potential Reactions

Reactive GroupReaction TypeConditions/CatalystsProducts/Outcomes
Amide bondsHydrolysisProteases (e.g., trypsin), pH extremesCleaved peptide fragments
DiaminomethylideneChelationMetal ions (e.g., Cu²⁺, Fe³⁺)Metal-ligand complexes
Hydroxyl (-OH)Phosphorylation/OxidationKinases, ROSPhosphorylated residues or carbonyls
Thioether (-S-)OxidationH₂O₂, peroxidasesSulfoxide/sulfone derivatives

Enzymatic Interactions

The peptide’s sequence suggests potential interactions with proteolytic enzymes and metabolic pathways:

  • Protease cleavage : The valine-proline bond (Val-Pro) is resistant to common proteases like trypsin but may be targeted by proline-specific endopeptidases.

  • Post-translational modifications :

    • Serine and tyrosine residues could undergo phosphorylation, impacting intracellular signaling.

    • The diaminomethylidene group may mimic arginine’s guanidino group, allowing interactions with nitric oxide synthase (NOS) or urea cycle enzymes .

Table 2: Hypothetical Metabolic Pathways

PathwayEnzyme InvolvedSubstrateProduct
Urea cycleOrnithine transcarbamylaseN~5~-(diaminomethylidene)-ornithineCitrulline + diaminomethylidene
Polyamine biosynthesisOrnithine decarboxylaseFree ornithine (post-cleavage)Putrescine + CO₂

Synthetic and Degradation Reactions

  • Solid-phase synthesis : Likely synthesized via Fmoc/t-Bu SPPS, with coupling agents like HATU and deprotection using piperidine. The diaminomethylidene group may require orthogonal protecting strategies.

  • Oxidative degradation : Tyrosine and tryptophan residues are prone to radical-mediated oxidation, forming dityrosine or kynurenine derivatives under oxidative stress.

Analytical Detection

While not a reaction, detection methods inform stability and breakdown:

  • GC-MS : After derivatization, fragments like ornithine derivatives are identifiable via characteristic ions (e.g., m/z 142 for ornithine) .

  • HPLC : Used to monitor hydrolysis kinetics or purity post-synthesis.

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares the target compound with structurally related peptides containing the N~5~-(diaminomethylidene)-L-ornithine moiety:

Compound Name Sequence / Key Features Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound Gln-Gln-Tyr-Gly-Ser-Val-Pro-N~5~-(diaminomethylidene)-Orn Not explicitly provided ~1,000–1,200 (estimated) Hypothesized enhanced stability due to guanidino group; potential protease resistance
L-Methionyl-L-glutaminyl-L-valyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine Met-Gln-Val-Ser-Lys-N~5~-(diaminomethylidene)-Orn C₃₀H₅₇N₁₁O₉S ~848.92 (calculated) Sulfur-containing methionine may improve lipid solubility; lysine introduces positive charge
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-Orn-Gln-N~5~-(diaminomethylidene)-Orn-Tyr-amide Val-Thr-(diaminomethylidene-Orn)-Gln-(diaminomethylidene-Orn)-Tyr-amide Not provided Not provided Double guanidino modifications enhance cationic character; potential antimicrobial activity inferred
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-Orn-L-Ala Leu-Gln-3-nitro-Tyr-Met-(diaminomethylidene-Orn)-Ala Not provided Not provided Nitrotyrosine may confer redox activity; methionine and alanine alter hydrophobicity

Key Comparative Insights

  • Modification Impact: The N~5~-(diaminomethylidene) group, common across analogs, likely stabilizes peptide-receptor interactions via guanidino-mediated hydrogen bonding.
  • Sequence Variability : The target’s Gln-Gln-Tyr-Gly-Ser-Val-Pro sequence contrasts with sulfur-containing residues (Met in ) or nitrotyrosine (), which may influence redox activity or membrane permeability.

Q & A

Q. Challenges :

  • Aggregation : Proline-rich sequences may cause β-sheet formation, reducing coupling efficiency. Incorporate DIPEA (5% v/v) and use microwave-assisted synthesis to improve yields .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical for isolating the target peptide from truncated byproducts .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies, particularly regarding receptor binding affinity?

Methodological Answer :
Contradictions often arise from:

  • Conformational variability : Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix, β-turn) in buffer conditions matching assay environments .
  • Batch-specific impurities : Validate purity (>95%) via analytical HPLC and MALDI-TOF MS. Compare activity of different batches in parallel assays .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C) to minimize variability .

Q. Example Data :

StudyBinding Affinity (nM)Assay ConditionsPurity
A12 ± 1.5pH 7.4, 37°C98%
B45 ± 3.2pH 6.8, 25°C90%

Basic Question: What analytical techniques are essential for characterizing this peptide’s structural integrity?

Q. Methodological Answer :

  • Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected: ~1,100–1,200 Da range based on sequence) .
  • Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC to validate composition .
  • Peptide mapping : Digest with trypsin/chymotrypsin and analyze fragments via LC-MS/MS to verify sequence .

Advanced Question: How can researchers investigate the role of the N~5~-(diaminomethylidene)-L-ornithine modification in biological activity?

Q. Methodological Answer :

  • Comparative studies : Synthesize the peptide with and without the ornithine modification. Test in functional assays (e.g., enzyme inhibition, cell proliferation).
  • Structural analysis : Use NMR or X-ray crystallography to determine if the modification stabilizes a specific conformation .
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes for target proteins .

Q. Example Findings :

ModificationIC50 (Enzyme X)Structural Stability (ΔG, kcal/mol)
Present8 nM-12.5 ± 0.3
Absent120 nM-9.1 ± 0.5

Basic Question: What precautions are critical when handling this peptide in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when weighing powdered peptide to prevent inhalation of aerosols .
  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation or hydrolysis .

Advanced Question: How can researchers address poor solubility of this peptide in aqueous buffers?

Q. Methodological Answer :

  • Solubilization agents : Test 0.1% TFA, 5% DMSO, or cyclodextrins. Avoid organic solvents if bioactivity assays require aqueous conditions .
  • Sequence modification : Introduce charged residues (e.g., glutamic acid) at terminal positions without altering core functional groups .
  • Buffer optimization : Screen phosphate, Tris, or HEPES buffers (pH 6.0–8.0) to identify optimal solubility conditions .

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